Y-c[D-Pen-(2')Nal-GSFC]KR-NH2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Y-c[D-Pen-(2’)Nal-GSFC]KR-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclic nature of the peptide is achieved through cyclization reactions, often involving the formation of disulfide bonds between cysteine residues .
Industrial Production Methods
Industrial production of such peptides often employs automated peptide synthesizers, which streamline the SPPS process. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation. After synthesis, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Y-c[D-Pen-(2’)Nal-GSFC]KR-NH2 can undergo various chemical reactions, including:
Oxidation: The disulfide bonds in the peptide can be oxidized to form sulfoxides or sulfones.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other residues to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents such as HBTU or HATU.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of disulfide bonds results in sulfoxides or sulfones, while reduction yields free thiol groups .
Scientific Research Applications
Y-c[D-Pen-(2’)Nal-GSFC]KR-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and cyclization reactions.
Biology: Investigated for its potential as a bioactive peptide with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for targeting specific proteins or pathways.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of Y-c[D-Pen-(2’)Nal-GSFC]KR-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure and unique amino acid composition allow it to bind selectively to these targets, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
- Y-c[D-Pen-(3-I)Tyr-GSFC]KR-NH2
- Y-c[D-Pen-(2R,3R)-2-Me-(2’)Nal-GSFC]KR-NH2
- Y-c[D-Pen-(2S,3S)-2-Me-(2’)Nal-GSFC]KR-NH2
Uniqueness
Y-c[D-Pen-(2’)Nal-GSFC]KR-NH2 is unique due to its specific sequence and cyclic structure, which confer distinct biological activities and stability compared to linear peptides. The presence of unusual amino acids like D-Penicillamine and 2’-Naphthylalanine further enhances its properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C49H69N13O10S2 |
---|---|
Molecular Weight |
1064.3 g/mol |
IUPAC Name |
(4S,7R,10S,16S,19S)-19-acetamido-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-7-benzyl-10-(hydroxymethyl)-20,20-dimethyl-16-(naphthalen-2-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C49H69N13O10S2/c1-28(64)56-40-47(72)61-35(24-30-18-19-31-14-7-8-15-32(31)22-30)42(67)55-25-39(65)57-37(26-63)45(70)60-36(23-29-12-5-4-6-13-29)44(69)62-38(27-73-74-49(40,2)3)46(71)59-34(16-9-10-20-50)43(68)58-33(41(51)66)17-11-21-54-48(52)53/h4-8,12-15,18-19,22,33-38,40,63H,9-11,16-17,20-21,23-27,50H2,1-3H3,(H2,51,66)(H,55,67)(H,56,64)(H,57,65)(H,58,68)(H,59,71)(H,60,70)(H,61,72)(H,62,69)(H4,52,53,54)/t33-,34-,35-,36+,37-,38+,40-/m0/s1 |
InChI Key |
RLMDVJMHWZVFEI-BQQBDQLKSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](CSSC1(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)CC2=CC=CC=C2)CO)CC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC(=O)NC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSC1(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N)CC2=CC=CC=C2)CO)CC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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